molecular formula C13H11NO B13510602 2-Azatricyclo[7.3.1.0,5,13]trideca-1(13),2,4,6,8-pentaene-3-carbaldehyde

2-Azatricyclo[7.3.1.0,5,13]trideca-1(13),2,4,6,8-pentaene-3-carbaldehyde

Cat. No.: B13510602
M. Wt: 197.23 g/mol
InChI Key: DUUJZCCCOVWIJB-UHFFFAOYSA-N
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Description

2-Azatricyclo[7310,5,13]trideca-1(13),2,4,6,8-pentaene-3-carbaldehyde is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azatricyclo[7.3.1.0,5,13]trideca-1(13),2,4,6,8-pentaene-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Azatricyclo[7.3.1.0,5,13]trideca-1(13),2,4,6,8-pentaene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

2-Azatricyclo[7.3.1.0,5,13]trideca-1(13),2,4,6,8-pentaene-3-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azatricyclo[7.3.1.0,5,13]trideca-1(13),2,4,6,8-pentaene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azatricyclo[7.3.1.0,5,13]trideca-1(13),2,4,6,8-pentaene-3-carbaldehyde is unique due to its specific functional groups and the resulting chemical reactivity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

8,9-dihydro-7H-benzo[de]quinoline-2-carbaldehyde

InChI

InChI=1S/C13H11NO/c15-8-11-7-10-5-1-3-9-4-2-6-12(14-11)13(9)10/h1,3,5,7-8H,2,4,6H2

InChI Key

DUUJZCCCOVWIJB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC3=CC(=NC(=C23)C1)C=O

Origin of Product

United States

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